molecular formula C20H16FNO3S B2611525 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide CAS No. 339104-56-2

4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide

Cat. No.: B2611525
CAS No.: 339104-56-2
M. Wt: 369.41
InChI Key: BVINOQSSXDWRMU-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide (CAS 339104-56-2) is a chemical compound with the molecular formula C20H16FNO3S and a molecular weight of 369.41 g/mol . This benzamide derivative is supplied for research purposes only. Compounds within this structural class, featuring sulfonamide and benzamide moieties, are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential biological activities. For instance, research on sulphonamide derivatives has demonstrated antinociceptive and antiallodynic effects in murine models of pain, with mechanisms that may involve serotonergic and opioidergic pathways . Furthermore, other 4-methylbenzamide derivatives have been synthesized and explored in vitro as potential protein kinase inhibitors, showing promising anti-proliferative activity against various cancer cell lines . These studies highlight the value of such compounds as tools for probing biological mechanisms and developing new therapeutic agents. Researchers can utilize this product for hit identification, lead optimization, and structure-activity relationship (SAR) studies. This product is strictly for research and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-fluoro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVINOQSSXDWRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzoyl chloride with 4-(4-methylbenzenesulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfonyl group can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogues

Compound Name Benzamide Substituent Phenyl Ring Substituent Key Functional Groups Biological Activity (If Reported)
This compound (Target Compound) 4-Fluoro 4-Methylbenzenesulfonyl Sulfonyl, fluorobenzamide Not explicitly reported in evidence
CID890517 () 4-Fluoro 2-Piperidin-1-ylphenyl Piperidine, fluorobenzamide EP2 receptor potentiation
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f, ) 4-Fluoro 4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl Sulfamoyl, tetrahydrofuran Anticancer/antimicrobial potential (inferred from class)
4-Fluoro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB4, ) 4-Fluoro 1-Methylbenzoimidazol-2-yl Benzoimidazole, fluorobenzamide Material science applications
N4-Benzoylsulfabenzamide (48, ) Benzamide 4-Benzoylamino-phenylsulfonyl Benzoyl, sulfonamide Antitubercular activity (inferred)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () 5-Chloro-2-hydroxy 4-Trifluoromethylphenyl Chloro, hydroxybenzamide Antimicrobial vs. sulfate-reducing bacteria

Physicochemical Property Analysis

Table 2: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Not reported Not reported Likely similar to analogs: IR ~1650–1680 cm⁻¹ (C=O), 1240–1260 cm⁻¹ (S=O)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 60 1H-NMR: δ 10.55 (s, NH), 8.05–7.89 (Ar-H); IR: 3700–3100 cm⁻¹ (NH)
4-Fluoro-N-(4-(2-(4-fluorobenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (10e, ) 322–325 63 IR: 1700–1650 cm⁻¹ (C=O), 1H-NMR: δ 10.55 (s, NH), 8.05–7.39 (Ar-H)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide () Not reported Not reported IR: ~2500–2600 cm⁻¹ (S-H absent), 1247–1255 cm⁻¹ (C=S)

Key Observations:

  • Fluorine Position: The para-fluoro substitution on the benzamide ring (as in the target compound and CID890517) is critical for receptor binding in EP2 modulators . Meta or ortho substitutions (e.g., TG6–127-1 and TG6–127-2 in ) reduce potency.
  • Sulfonyl vs. Sulfamoyl Groups: The target compound’s 4-methylbenzenesulfonyl group enhances steric bulk and hydrophobicity compared to sulfamoyl derivatives (e.g., 5f in ), which may influence solubility and membrane permeability .
  • Biological Activity Trends: Piperidine-containing analogs (e.g., CID890517) show EP2 receptor activity, while sulfonamide/sulfamoyl derivatives (e.g., ) are often explored for antimicrobial or anticancer applications .

Biological Activity

4-Fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is a synthetic compound with a complex structure that includes a fluorine atom, a sulfonyl group, and an amide functional group. Its molecular formula is C16_{16}H16_{16}FNO2_2S. This compound belongs to the class of benzamides, which are known for their diverse biological activities and potential therapeutic applications.

Biological Activity Overview

This compound has garnered attention for its significant biological activity, particularly in modulating enzyme activity. Notably, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain modulation. The inhibition of sEH can lead to therapeutic effects in conditions such as hypertension and pain management.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes related to inflammatory pathways. In vitro assays have demonstrated its efficacy against various targets, supporting its role as a valuable tool in pharmacological research. The compound's unique structure allows it to interact with multiple biological targets, enhancing its potential for drug development.

Case Studies and Research Findings

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their key features:

Compound NameStructureKey Features
4-FluorobenzamideC7_7H6_6FNOLacks sulfonyl group; simpler structure
N-(4-Methylphenyl)-4-fluorobenzamideC15_{15}H16_{16}FNOSimilar amide structure but different substituents
4-Chloro-N-[4-(methylsulfonyl)phenyl]benzamideC15_{15}H16_{16}ClNO2_2SContains chlorine instead of fluorine; sulfonamide functionality

These compounds highlight the uniqueness of this compound due to its specific combination of fluorine and sulfonyl groups, which may contribute to distinct biological activities not observed in simpler analogs.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide, and how can purity be optimized?

  • Methodological Answer : A two-step approach is typically employed: (i) Sulfonylation : React 4-aminophenyl-4-methylbenzenesulfonate with 4-fluorobenzoyl chloride in the presence of a coupling agent like HATU or EDCI, using DMF as a solvent at 60–80°C for 6–12 hours . (ii) Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v). Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How can the crystal structure and conformational stability of this compound be analyzed?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) at 173 K to resolve bond lengths and angles. For example, the sulfonyl group typically exhibits S–O bond lengths of ~1.43 Å and C–S–C angles near 104°, while the benzamide moiety may show planarity deviations <5° due to steric hindrance . Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate torsional energy barriers and intramolecular interactions .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-adjacent methyl groups (δ 2.4 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for solvatochromic behavior studies .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s bioactivity, and what mechanistic pathways are implicated?

  • Methodological Answer : The sulfonyl moiety enhances binding to serine proteases or bacterial phosphopantetheinyl transferases (PPTases) via hydrogen bonding with active-site residues. To validate: (i) Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3RVB for PPTases) . (ii) Conduct enzyme inhibition assays (IC50 determination) with E. coli AcpS PPTase, comparing activity to non-sulfonylated analogs . A >50% reduction in IC50 suggests sulfonyl-dependent targeting .

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved?

  • Methodological Answer : (i) Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Discrepancies may arise from polymorphic forms—characterize via DSC/TGA and SCXRD . (ii) Bioavailability : Compare logP values (experimental vs. computational). Adjust formulations using lipid-based carriers (e.g., PEG-400) if experimental logP >3.5 indicates poor aqueous solubility .

Q. What strategies optimize this compound for structure-activity relationship (SAR) studies in anticancer research?

  • Methodological Answer : (i) Substituent Variation : Replace the 4-fluoro group with Cl, Br, or CF₃ to modulate electron-withdrawing effects. Synthesize analogs via Suzuki-Miyaura coupling . (ii) Biological Testing : Screen against NCI-60 cell lines. Use COMPARE analysis to identify mechanisms correlated with known sulfonamide anticancer agents (e.g., Celecoxib) .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer : (i) Metabolism : Run CYP450 isoform docking (CYP3A4, CYP2C9) to identify potential oxidation sites (e.g., methyl groups on the tosyl moiety). Validate with hepatic microsome assays . (ii) Toxicity : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity. Compare with Ames test data for mutagenicity .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s antibacterial efficacy across Gram-positive and Gram-negative strains?

  • Methodological Answer : (i) MIC Variability : Test under standardized CLSI guidelines. Differences may arise from outer membrane permeability in Gram-negative bacteria—combine with efflux pump inhibitors (e.g., PAβN) to assess resistance . (ii) Mechanistic Studies : Use fluorescence-based assays (SYTOX Green) to evaluate membrane disruption vs. target-specific inhibition .

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